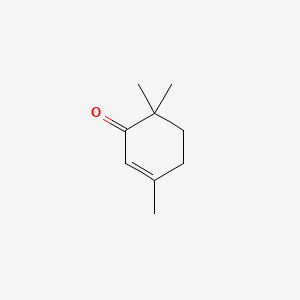

2-Cyclohexen-1-one, 3,6,6-trimethyl-

Description

Historical Context of Research and Development in Isophorone (B1672270) Chemistry

The development of isophorone chemistry is rooted in the mid-20th century, driven by the need to utilize acetone (B3395972), a surplus by-product from the industrial synthesis of phenol (B47542) via the Hock method. wikipedia.orgevonik.com While processes for synthesizing isophorone from acetone were known earlier, with the liquid-phase process documented as early as 1941, large-scale industrial production commenced in 1962 in West Germany. mdpi.comencyclopedia.pub

Evonik Industries, through its predecessor company Hibernia AG, played a pivotal role in this development, officially inventing isophorone chemistry in 1962. evonik.com The primary motivation was to find new applications for leftover acetone from their solvent production. evonik.com This led to the establishment of the first major isophorone production plant in 1962 at the Herne fertilizer plant of Hibernia AG. evonik.comevonik.com By 1967, isophorone production was fully operational at what is now Evonik's Herne plant, marking the beginning of a significant branch of acetone-based chemistry. evonik.com Over the decades, the production methods have been refined, and today, isophorone is produced on a scale exceeding 100,000 tons per year. mdpi.comencyclopedia.pub

| Year | Milestone | Organization |

| 1941 | Liquid-phase production process using aqueous KOH or NaOH as catalysts is known. mdpi.com | - |

| 1962 | Isophorone chemistry officially invented and major production begins in West Germany. mdpi.comencyclopedia.pubevonik.com | Hibernia AG (Evonik Predecessor) |

| 1967 | First dedicated production plant for isophorone becomes operational in Herne, Germany. evonik.com | Hibernia AG (Evonik Predecessor) |

| 1999 | Isophorone production expands to a site in Mobile, Alabama. evonik.com | Evonik Industries |

Academic Significance in Organic Chemistry and Industrial Synthesis

Isophorone is a technically important compound primarily due to its dual role as a high-boiling-point solvent and a versatile starting material for chemical synthesis. mdpi.comencyclopedia.pubevonik.com Its academic significance stems from the complex, base-catalyzed self-condensation of acetone through which it is formed. mdpi.com This reaction involves multiple steps and intermediates, including diacetone alcohol and mesityl oxide, and has been a subject of mechanistic and kinetic studies in organic chemistry. wikipedia.orgmdpi.compenpet.com

Industrially, isophorone is almost exclusively obtained via this self-condensation of acetone, which can be performed in either a liquid or vapor phase. mdpi.com The compound's α,β-unsaturated ketone structure is key to its utility as a chemical intermediate. wikipedia.org It allows for a variety of chemical transformations, making it a precursor to a range of commercially significant products. wikipedia.orgmdpi.com

The most prominent derivatives synthesized from isophorone are isophorone diamine (IPDA) and isophorone diisocyanate (IPDI). mdpi.comevonik.com IPDA is produced through a multi-step process and serves as a curing agent for epoxy resins and a monomer for polyamides. mdpi.comevonik.comatamankimya.com Phosgenation of IPDA yields IPDI, a crucial component in the production of light-stable and weather-resistant polyurethanes used in coatings and plastics. wikipedia.orgmdpi.comevonik.com

Further demonstrating its versatility, hydrogenation of isophorone yields other important intermediates:

3,3,5-Trimethylcyclohexanone (B147574): A precursor used in the production of specialty polyamides and polycarbonates with improved thermal stability. wikipedia.org

3,3,5-Trimethylcyclohexanol (B90689): A precursor for certain sunscreens. wikipedia.org

The broad utility of isophorone as a solvent is evident in its application for dissolving polymers, oils, resins, and other chemical products in industries manufacturing paints, coatings, printing inks, and adhesives. silverfernchemical.comevonik.comalphachem.biz

| Compound | Role / Application |

| Isophorone | High-boiling-point solvent; Starting material for synthesis. silverfernchemical.commdpi.com |

| Isophorone Diamine (IPDA) | Curing agent for epoxy resins; Monomer for polyamides. mdpi.comevonik.com |

| Isophorone Diisocyanate (IPDI) | Precursor for light-stable polyurethanes (e.g., in coatings). mdpi.comevonik.com |

| 3,3,5-Trimethylcyclohexanone | Intermediate for specialty polyamides and polycarbonates. wikipedia.org |

| Trimethyladipic acid | Used to make specialty polyamides. wikipedia.org |

| 2,2,4-trimethylhexamethylenediamine | Used to make specialty polyamides. wikipedia.org |

| 3,3,5-Trimethylcyclohexanol | Precursor for sunscreens. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23438-77-9 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3,6,6-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H14O/c1-7-4-5-9(2,3)8(10)6-7/h6H,4-5H2,1-3H3 |

InChI Key |

DKUDUXARZQESDM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C(CC1)(C)C |

Canonical SMILES |

CC1=CC(=O)C(CC1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 2 Cyclohexen 1 One, 3,6,6 Trimethyl

Base-Catalyzed Self-Condensation of Acetone (B3395972) for Isophorone (B1672270) Production

The base-catalyzed self-condensation of acetone is the cornerstone of commercial isophorone production. mdpi.comdntb.gov.ua The choice of catalyst and reaction phase significantly influences the selectivity and yield of the desired product. Both homogeneous and heterogeneous basic catalysts are employed across different manufacturing processes. mdpi.comgoogle.com

Liquid-Phase Production Processes

Liquid-phase condensation is a well-established method for isophorone synthesis. mdpi.com This process typically utilizes homogeneous alkaline catalysts, such as aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), at elevated temperatures and pressures. mdpi.comgoogle.com Typical reaction conditions fall within a temperature range of 150 to 250°C and pressures around 3.5 MPa. mdpi.comgoogle.comjustia.com

The concentration of the catalyst is a critical parameter. For instance, studies have shown that varying KOH concentrations (0.3–1.0 wt%) directly impacts acetone conversion and isophorone selectivity. mdpi.com One study achieved an acetone conversion of 68% and an isophorone selectivity of 93% using a 0.7 wt% KOH solution at 250°C with a 4-hour reaction time. mdpi.com While effective, the use of homogeneous catalysts like NaOH and KOH can lead to corrosion issues. mdpi.com

To mitigate these issues, heterogeneous catalysts have also been explored in the liquid phase. These include metal oxides and basic anion exchange resins. mdpi.com For example, a magnesium-aluminium mixed metal oxide catalyst at 200°C yielded an isophorone selectivity of 51% with an acetone conversion of 31% after one hour. mdpi.com Another approach involves a two-step process using a basic anion exchange resin followed by a potassium hydroxide- and magnesium nitrate-doped aluminum oxide catalyst, achieving up to 89% selectivity and 71% yield. mdpi.com

Liquid-Phase Isophorone Synthesis: Catalyst Performance

| Catalyst | Temperature (°C) | Acetone Conversion (%) | Isophorone Selectivity (%) | Isophorone Yield (%) |

|---|---|---|---|---|

| 0.7 wt% KOH (aq) | 250 | 68 | 93 | - |

| Mg-Al Mixed Metal Oxide | 200 | 31 | 51 | - |

| Anion Exchange Resin / Doped Al₂O₃ | 210 | - | 89 | 71 |

Vapor-Phase Production Processes

Vapor-phase condensation offers an alternative to liquid-phase processes and is typically operated at higher temperatures (250–350°C) and atmospheric pressure. mdpi.com This method relies on heterogeneous solid catalysts, such as mixed metal oxides, to facilitate the reaction. mdpi.comgoogle.com Examples of catalysts include magnesium aluminum oxides, calcium aluminum magnesium oxides, and hydrotalcite-derived catalysts. mdpi.comresearchgate.net

A key challenge in vapor-phase synthesis is catalyst deactivation due to coke formation. To manage this, the process is often run at low acetone conversion rates, generally between 10 and 35%. mdpi.com Despite lower conversion per pass, vapor-phase processes can achieve high selectivity. For instance, Mg-Al mixed oxide and Ca-Zr-Mg-Al mixed oxide catalysts have demonstrated isophorone selectivity of over 90%. researchgate.net

Vapor-Phase Isophorone Synthesis: Catalyst Performance

| Catalyst System | Temperature (°C) | Acetone Conversion (%) | Isophorone Selectivity (%) |

|---|---|---|---|

| Magnesium Oxide | 450 | 37 | 33 |

| Mg-Al Mixed Oxide | - | - | >90 |

| Ca-Zr-Mg-Al Mixed Oxide | - | - | >90 |

Supercritical Conditions in Isophorone Synthesis

The synthesis of isophorone can also be performed using acetone under supercritical conditions, where it behaves as a fluid with properties of both a liquid and a gas. google.comau.dk This method typically involves temperatures between 280°C and 320°C and high pressures ranging from 8.0 to 20.0 MPa. google.com

Operating under supercritical conditions can offer advantages such as short reaction times and fewer byproducts. google.com Continuous processes using aqueous alkali solutions as catalysts have achieved high selectivity and yield. For example, at 320°C and 20 MPa with a 10 wt% aqueous NaOH or KOH solution, isophorone selectivity reached 93% and 92%, respectively, with yields greater than 90%. mdpi.com Another study using a mixed metal oxide catalyst in a continuous reactor at 300°C and 8 MPa achieved an isophorone selectivity of 91% at an acetone conversion of 41%. mdpi.com

Reaction Mechanisms of Isophorone Formation

Aldol (B89426) Condensation Pathways and Intermediates (e.g., Diacetone Alcohol, Mesityl Oxide, Triacetone Dialcohol)

The reaction begins with the base-catalyzed aldol addition of two acetone molecules to form the intermediate diacetone alcohol. mdpi.comgoogle.comscribd.com This intermediate is unstable and can readily dehydrate to form mesityl oxide. mdpi.comgoogle.comjetir.org

The reaction pathway then proceeds as mesityl oxide undergoes a Michael addition with another acetone molecule. google.com This is followed by an intramolecular aldol condensation, cyclization, and final dehydration to yield isophorone. mdpi.comgoogle.com

Throughout this process, several other intermediates and side products can be formed. mdpi.com Diacetone alcohol can react with another acetone molecule to form triacetone dialcohol. mdpi.com Mesityl oxide can also react further with acetone to produce other intermediates that may or may not lead to isophorone. mdpi.com The distribution of these products is highly dependent on the reaction conditions. jetir.org

Key Intermediates in Isophorone Synthesis:

Diacetone Alcohol: Formed from the initial aldol reaction of two acetone molecules. mdpi.com

Mesityl Oxide: Formed by the dehydration of diacetone alcohol. mdpi.com

Triacetone Dialcohol: A byproduct formed from the reaction of diacetone alcohol and acetone. mdpi.com

Kinetic Studies of Isophorone Synthesis

Kinetic studies are crucial for understanding the reaction network and optimizing process conditions for maximizing isophorone yield. researchgate.net Research has shown that higher reaction temperatures generally favor a higher selectivity towards isophorone over other higher condensation products. mdpi.com

Kinetic models have been developed to predict the concentration changes of reactants and products throughout the reaction. researchgate.net These models are essential tools for the design and optimization of industrial reactors, allowing for precise control over reaction parameters to achieve large-scale production with minimal deviation. researchgate.net Studies in continuous fixed-bed reactors have shown that increasing the residence time enhances the conversion of acetone. ntnu.no Concurrently, as residence time increases, the selectivity towards the intermediate mesityl oxide decreases, while the selectivity towards the final product, isophorone, increases. ntnu.no

Influence of Catalyst Type and Concentration on Isophorone Selectivity and Yield

In homogeneous catalysis, aqueous solutions of alkali hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are predominantly used. mdpi.comresearchgate.net The concentration of these alkaline catalysts plays a crucial role in the reaction outcome. Higher concentrations of alkali hydroxides tend to accelerate the reaction rate; however, they can also lead to the formation of a larger number of by-products, thereby reducing the selectivity for isophorone. mdpi.com Conversely, lower concentrations of these catalysts can improve selectivity but may require longer reaction times or higher temperatures to achieve desirable conversion rates. For instance, early processes utilized alkali hydroxide concentrations of 20 to 30 wt%, which resulted in lower selectivity. mdpi.com More optimized processes use lower concentrations, for example, a 0.75 wt% aqueous KOH solution at 205°C has been reported to achieve a selectivity of 86%. mdpi.com Similarly, optimal results with KOH have been achieved at a concentration of 0.7 wt% at 250°C, yielding a 93% selectivity towards isophorone with an acetone conversion of 68%. mdpi.com

Heterogeneous catalysts, particularly mixed metal oxides, are a primary focus in vapor-phase synthesis to offer a "greener" alternative by minimizing alkaline wastewater. mdpi.com The composition of these catalysts is a key determinant of their effectiveness. For example, magnesium-aluminum (Mg-Al) mixed oxides are common, and their performance is tied to the ratio of the constituent metals. conicet.gov.ar Aluminum-rich Mg-Al mixed oxides have been shown to favor the production of isophorone, whereas magnesium-rich variants tend to yield mesityl oxide. conicet.gov.ar The introduction of other metals can further enhance selectivity. A Ca-Zr-Mg-Al mixed oxide catalyst, for instance, has demonstrated a high selectivity of up to 97% at 300°C and 1 MPa, with an acetone conversion of 34%. mdpi.com

A novel approach involves the use of calcium carbide (CaC₂) as a catalyst in the liquid-phase aldol condensation of acetone. acs.orgresearchgate.netfigshare.com Calcium carbide exhibits strong Lewis basicity and also acts as a dehydrating agent, which is beneficial for the condensation reaction. acs.orgresearchgate.netfigshare.com The concentration, or more accurately, the mass ratio of CaC₂ to acetone, influences the synthesis, with a higher mass ratio being favorable for isophorone production. acs.orgresearchgate.netfigshare.com

The following table summarizes the influence of different catalyst types and concentrations on isophorone selectivity and yield based on reported findings.

| Catalyst System | Catalyst Type | Concentration/Ratio | Temperature (°C) | Pressure | Acetone Conversion (%) | Isophorone Selectivity (%) | Isophorone Yield (%) |

| Homogeneous | KOH (aqueous) | 0.7 wt% | 250 | - | 68 | 93 | - |

| Homogeneous | NaOH (aqueous) | 4 wt% | 220 | - | - | 81 | 53 |

| Homogeneous | KOH (aqueous) | 10 wt% | 320 | 20 MPa | - | 92 | >90 |

| Homogeneous | NaOH (aqueous) | 10 wt% | 320 | 20 MPa | - | 93 | >90 |

| Heterogeneous | Mg-Al mixed oxide | - | 250 | - | >70 | 86 | 73 |

| Heterogeneous | Mg-Al mixed oxide | - | 290 | - | 36 | 95 | - |

| Heterogeneous | Ca-Zr-Mg-Al mixed oxide | - | 300 | 1 MPa | 34 | 97 | - |

| Heterogeneous | Calcium Carbide (CaC₂) | - | 150 | - | 81 | - | 21 |

Catalytic Research in Isophorone Synthesis

Extensive research has been dedicated to the development and optimization of catalysts for the synthesis of isophorone from acetone. The primary goal of this research is to enhance the selectivity and yield of isophorone while minimizing the formation of by-products and developing more environmentally benign and cost-effective processes. The research is broadly categorized into homogeneous and heterogeneous catalysis. mdpi.com

Homogeneous Catalysis for Isophorone Production

Homogeneous catalysis, primarily employing aqueous solutions of alkali hydroxides like NaOH and KOH, represents a well-established method for the industrial production of isophorone in the liquid phase. mdpi.comgoogle.com This process has been continuously optimized over the years, making it highly efficient. mdpi.com Research in this area has focused on fine-tuning reaction conditions such as catalyst concentration, temperature, and pressure to maximize isophorone selectivity.

Studies have shown that under supercritical conditions, at 320°C and 20 MPa with a 10 wt% aqueous alkali solution, both NaOH and KOH can achieve selectivity and yields greater than 90%. mdpi.com The use of microreactor technology has also been explored to optimize the synthesis, with a 1.8 wt% KOH concentration at 280°C achieving an isophorone selectivity of approximately 90%. mdpi.com

In addition to traditional alkali hydroxides, organic bases have been investigated as homogeneous catalysts. For instance, 1,3-di-n-butylimidazole hydroxide has been tested at 160°C, resulting in a selectivity of 71% and a conversion of 62%. mdpi.com While these organic catalysts can operate at lower temperatures compared to NaOH or KOH, they often require significantly longer reaction times. mdpi.com

Heterogeneous Catalysis for Isophorone Production

Heterogeneous catalysis is a major area of research for isophorone synthesis, particularly for vapor-phase reactions. mdpi.com The primary motivation for developing heterogeneous catalysts is to overcome the drawbacks associated with homogeneous systems, such as corrosion and the production of alkaline wastewater. mdpi.comresearchgate.net Solid base catalysts are the most studied heterogeneous systems for this transformation. mdpi.com

Mixed metal oxides are the most common type of heterogeneous catalysts used for the vapor-phase condensation of acetone to isophorone. mdpi.com These catalysts often possess a combination of acidic and basic sites, which is beneficial for the condensation reaction. google.com Magnesium-aluminum (Mg-Al) mixed oxides, often derived from hydrotalcite, are widely studied due to their high catalytic performance and low cost. mdpi.comconicet.gov.ar

The selectivity of Mg-Al mixed oxide catalysts can be tuned by adjusting the Mg/Al ratio. conicet.gov.ar Research has shown a wide range of selectivities, from approximately 20% to 95%, depending on the specific catalyst formulation and reaction conditions. mdpi.com For example, one study reported a selectivity of 86% and a yield of 73% at 250°C with a Mg-Al mixed oxide catalyst. mdpi.com Another reported a selectivity of 95% with a 36% conversion at 290°C. mdpi.com

Other metal oxides incorporating elements such as zirconium, lanthanum, calcium, barium, and cerium have also been investigated to further improve catalytic performance. mdpi.comgoogle.com A notable example is a Ca-Zr-Mg-Al mixed oxide catalyst that achieved a selectivity of up to 97%. mdpi.com Another catalyst system, a magnesium-calcium-aluminum composite oxide modified by a transition metal, has been shown to have high catalytic activity and stability, with an isophorone selectivity of over 90% and an acetone conversion of about 34%. google.com

A more recent and innovative approach in heterogeneous catalysis is the use of calcium carbide (CaC₂) for the liquid-phase synthesis of isophorone from acetone. acs.orgresearchgate.netfigshare.com This method is considered a green, cost-effective, and efficient route. acs.orgresearchgate.netfigshare.com Calcium carbide functions as a strong Lewis base and a dehydrating agent, which promotes the aldol condensation of acetone. acs.orgresearchgate.netfigshare.com During the reaction, CaC₂ is converted to calcium hydroxide and acetylene (B1199291) by the water produced in the condensation, which can be a valuable by-product. acs.orgresearchgate.netfigshare.com

The catalytic performance of CaC₂ has been found to be superior to many other basic catalysts. acs.orgresearchgate.netfigshare.com Research has shown that higher temperatures, smaller catalyst particle sizes, and a higher mass ratio of CaC₂ are beneficial for the synthesis of isophorone. acs.orgresearchgate.netfigshare.com In one study, the use of CaC₂ at 150°C resulted in an isophorone yield of 21% and an acetone conversion of 81%. mdpi.com Another process, which involves refluxing acetone over CaC₂, can achieve an acetone conversion of 85% with a total selectivity of 95% for diacetone alcohol, mesityl oxide, and isophorone under mild conditions. rsc.org

Optimization of Reaction Parameters in Catalytic Isophorone Synthesis (Temperature, Pressure, Reaction Time, Solvent Effects)

The optimization of reaction parameters is crucial for maximizing the efficiency of catalytic isophorone synthesis. Temperature is a significant factor; for instance, in homogeneous catalysis with KOH, increasing the temperature from 150°C to 250°C has been shown to improve both acetone conversion and isophorone selectivity. mdpi.com For heterogeneous catalysis with metal oxides, the optimal temperature range is typically between 250°C and 350°C. mdpi.com With calcium carbide, higher temperatures are also favorable for isophorone synthesis. acs.orgresearchgate.netfigshare.com

Pressure is another important parameter, particularly in liquid-phase reactions, which are often carried out at elevated pressures to maintain the reactants in the liquid state at high temperatures. mdpi.com For example, the Scholven process operates at approximately 3.5 MPa. mdpi.com High-pressure conditions, such as 20 MPa, have been used in conjunction with high temperatures to achieve high yields and selectivity. mdpi.com

Reaction time also needs to be carefully controlled. In batch processes with homogeneous catalysts, a reaction time of around 4 hours has been found to be optimal in some cases. mdpi.com Longer reaction times can lead to the formation of undesirable by-products.

Solvent effects can also play a role, although much of the research focuses on solvent-free or aqueous systems. The presence of water is inherent in homogeneous catalysis using aqueous alkali solutions. In some heterogeneous catalytic systems, the choice of solvent can influence the reaction pathway and product distribution.

The following table provides an overview of the impact of various reaction parameters on isophorone synthesis with different catalytic systems.

| Catalyst System | Parameter | Range | Effect on Isophorone Synthesis |

| Homogeneous (KOH) | Temperature | 150-250°C | Increasing temperature generally increases conversion and selectivity. mdpi.com |

| Homogeneous (KOH/NaOH) | Pressure | up to 20 MPa | High pressure, especially under supercritical conditions, can lead to high selectivity and yield. mdpi.com |

| Homogeneous (KOH) | Reaction Time | 1-8 hours | Optimal time is crucial; prolonged reaction can increase by-product formation. mdpi.com |

| Heterogeneous (Metal Oxides) | Temperature | 250-350°C | Optimal range for vapor-phase synthesis to balance activity and selectivity. mdpi.com |

| Heterogeneous (CaC₂) | Temperature | - | Higher temperatures favor isophorone synthesis. acs.orgresearchgate.netfigshare.com |

| Heterogeneous (CaC₂) | Catalyst Particle Size | - | Smaller particle size is beneficial for the reaction. acs.orgresearchgate.netfigshare.com |

Chemical Reactivity and Derivatization of 2 Cyclohexen 1 One, 3,6,6 Trimethyl

Isomerization Studies of Isophorone (B1672270)

Isophorone exists as three constitutional isomers: α-isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), β-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one), and γ-isophorone. researchgate.net The α-isomer is the most common and industrially significant. The interconversion between these isomers is a subject of significant study, driven by the different chemical properties and potential applications of each form.

Formation and Interconversion of Alpha-, Beta-, and Gamma-Isophorone

The isomers of isophorone can be interconverted under specific catalytic conditions. The primary product of acetone (B3395972) condensation is α-isophorone, due to the thermodynamic stability afforded by the conjugation of the double bond with the ketone group. rsc.org The β- and γ-isomers are formed through the isomerization of the α-isomer. researchgate.net

The thermodynamic equilibrium heavily favors α-isophorone. In an equilibrium state, the mixture typically consists of approximately 97% α-isophorone and 3% β-isophorone. researchgate.net This makes the isolation of pure β-isophorone challenging, as conditions that promote its formation can also lead to re-isomerization back to the more stable α-form. rsc.org

The conversion between these isomers can be catalyzed by different means:

Base-catalyzed isomerization: Can facilitate the formation of both β- and γ-isophorone from α-isophorone. researchgate.net

Acid-catalyzed isomerization: This method is also used for the conversion of α-isophorone to β-isophorone. researchgate.net

Photocatalyzed isomerization: The γ-isomer can be formed from α-isophorone through photocatalysis. researchgate.net

Calculations have shown that α-isophorone is the most thermodynamically stable isomer, while γ-isophorone is the least stable. researchgate.net The β-isomer is a common by-product in the industrial synthesis of isophorone. researchgate.net

| Isomer Name | Systematic Name | Formation Catalyst from α-Isophorone | Relative Thermodynamic Stability |

|---|---|---|---|

| α-Isophorone | 3,5,5-trimethyl-2-cyclohexen-1-one | N/A (Primary Product) | Most Stable |

| β-Isophorone | 3,5,5-trimethyl-3-cyclohexen-1-one | Base or Acid | Intermediate |

| γ-Isophorone | Unavailable | Base or Photocatalyst | Least Stable |

Mechanistic Aspects of Isophorone Isomerization

The mechanism of isomerization involves the migration of the carbon-carbon double bond within the cyclohexene (B86901) ring. The stability of α-isophorone is a direct result of its conjugated system, where the p-orbitals of the C=C double bond and the C=O group overlap, leading to a lower energy state. royalsocietypublishing.org In contrast, β-isophorone features a non-conjugated, or isolated, double bond, resulting in a higher energy and less stable molecule. royalsocietypublishing.orgresearchgate.net

Catalysts play a crucial role in overcoming the activation energy barrier for the double bond migration.

Base-catalyzed mechanism: A base can abstract a proton from the carbon atom adjacent to the carbonyl group (the α-carbon), forming an enolate intermediate. This delocalized anion can then be protonated at a different position, leading to the formation of the β-isomer where the double bond has shifted.

Acid-catalyzed mechanism: An acid catalyst protonates the oxygen atom of the carbonyl group, making the carbonyl carbon more electrophilic. This facilitates the formation of an enol intermediate through deprotonation at the α-carbon. Tautomerization and subsequent rearrangement of protons and electrons can lead to the migration of the double bond to the beta position.

The challenge in producing β-isophorone lies in preventing the reverse reaction. Processes have been developed that use heterogeneous catalysts in the gas phase or distillation techniques under vacuum to separate β-isophorone from the reaction mixture as it forms, thereby shifting the equilibrium and preventing re-isomerization to the α-form. rsc.orgroyalsocietypublishing.org

Hydrogenation Reactions of Isophorone

The hydrogenation of isophorone is a significant industrial process used to produce valuable derivatives, such as 3,3,5-trimethylcyclohexanone (B147574) (TMCH) and 3,3,5-trimethylcyclohexanol (B90689). researchgate.netroyalsocietypublishing.org The reaction involves the addition of hydrogen across the C=C double bond and/or the C=O carbonyl group.

Selective Hydrogenation of Carbon-Carbon Double Bonds and Carbonyl Groups in Isophorone

Isophorone possesses two reducible functional groups: a carbon-carbon double bond and a carbonyl group. The primary goal in many industrial applications is the selective hydrogenation of the C=C bond to yield 3,3,5-trimethylcyclohexanone (TMCH), which is an important solvent and chemical intermediate. researchgate.netnih.gov

The main challenge is to prevent the subsequent, or over-hydrogenation, of the carbonyl group in TMCH, which produces the by-product 3,3,5-trimethylcyclohexanol. royalsocietypublishing.orgnih.gov This separation is difficult due to the very close boiling points of TMCH (189°C) and 3,3,5-trimethylcyclohexanol (194–198°C). royalsocietypublishing.org Therefore, achieving high selectivity for TMCH at high isophorone conversion is critical. royalsocietypublishing.org Generally, the hydrogenation of the C=C double bond is thermodynamically and kinetically more favorable than the hydrogenation of the C=O group, particularly over certain catalysts like palladium. researchgate.netroyalsocietypublishing.org

Catalytic Systems for Isophorone Hydrogenation (Noble Metals, Non-Noble Metals, Raney Catalysts)

A variety of heterogeneous catalysts are employed to control the selectivity of isophorone hydrogenation. These can be broadly categorized as noble metals, non-noble metals, and Raney-type catalysts.

Noble Metals: Palladium (Pd) catalysts, often supported on activated carbon (Pd/C or Pd/AC), are highly effective and widely used for the selective hydrogenation of the C=C bond in isophorone, yielding TMCH with high selectivity. researchgate.netroyalsocietypublishing.orgrsc.org Other noble metals such as platinum (Pt), iridium (Ir), and ruthenium (Ru) have also been investigated for this reaction. rsc.orgrsc.org

Non-Noble Metals: To reduce costs associated with precious metals, non-noble metal catalysts have been developed. Nickel-based catalysts are particularly prominent. A nickel-carbon (NiC) composite catalyst has been shown to be effective. researchgate.net Other first-row transition metals like cobalt (Co), copper (Cu), and iron (Fe) have also been explored. rsc.orgrsc.org

Raney Catalysts: Raney Nickel is a highly effective non-noble metal catalyst for this transformation. rsc.orgrsc.org It can achieve 100% conversion of isophorone with a 98.1% yield of TMCH under optimized conditions with a solvent. rsc.orgrsc.org Modifying Raney Ni with other metals, such as chromium (Cr), can further enhance selectivity by inhibiting the hydrogenation of the ketone product. royalsocietypublishing.org

| Catalyst Type | Specific Catalyst Example | Typical Selectivity for TMCH | Reference |

|---|---|---|---|

| Noble Metal | Pd/C | High (often >99%) | researchgate.netrsc.org |

| Noble Metal | Ir/C | High (~97.8% at 89.6% conversion) | rsc.org |

| Non-Noble Metal | RANEY® Ni (with THF solvent) | High (~98.1% at 100% conversion) | rsc.orgrsc.org |

| Non-Noble Metal | Ni-Al alloy modified with Cr | Good (83% at 63% conversion) | royalsocietypublishing.org |

Influence of Solvents and Lewis Acids on Isophorone Hydrogenation Selectivity

Reaction conditions, particularly the choice of solvent and the addition of Lewis acids, play a crucial role in directing the selectivity of isophorone hydrogenation.

Influence of Solvents: Solvents can significantly inhibit the hydrogenation of the carbonyl group. rsc.org Tetrahydrofuran (THF) has been identified as a particularly effective solvent, promoting high selectivity for TMCH when used with Raney Ni catalysts. rsc.orgrsc.org Other solvents have also been shown to improve selectivity, including ethanol, dichloromethane, ethyl acetate (B1210297), and supercritical carbon dioxide. researchgate.netroyalsocietypublishing.orgresearchgate.net For instance, ethyl acetate was found to be an excellent solvent for the reaction over a NiC composite catalyst. researchgate.net

Influence of Lewis Acids: The addition of Lewis acids has been found to greatly improve selectivity towards TMCH by inhibiting the hydrogenation of the C=O bond. researchgate.netnih.gov The proposed mechanism involves the Lewis acid interacting with the carbonyl oxygen, effectively protecting this group from reduction on the catalyst surface. royalsocietypublishing.org While effective, Lewis acids can also slightly inhibit the desired hydrogenation of the C=C bond. researchgate.netroyalsocietypublishing.org Therefore, a relatively weak Lewis acid, such as zinc chloride (ZnCl₂), is often preferred. researchgate.netnih.gov By using a combination of a Pd/AC catalyst, ZnCl₂, and a suitable solvent like dichloromethane, both conversion and selectivity can exceed 99%. researchgate.netrsc.org

Photochemical Transformations of Isophorone

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) exhibits a range of photochemical reactivities characteristic of α,β-unsaturated ketones. Upon absorption of light, it can undergo several competing transformations, including cycloadditions and isomerizations. The specific pathway taken is often influenced by factors such as the presence of other reactants and the nature of the solvent environment.

Photocycloaddition Reactions of Isophorone

When exposed to light, isophorone can react with itself or other molecules containing carbon-carbon double bonds to form cyclobutane (B1203170) rings through a [2+2] photocycloaddition mechanism. wikipedia.orgrsc.org This reaction proceeds via the triplet excited state of isophorone, which acts as a self-sensitizer. rsc.org

In the absence of other reactants, isophorone undergoes photodimerization. When exposed to sunlight in aqueous solutions, it forms three primary isomeric photodimers, often referred to as "diketomers". wikipedia.org These isomers result from different head-to-tail (HT) and head-to-head (HH) alignments of the reacting molecules. wikipedia.org The formation of HH photodimers is reportedly favored as the polarity of the reaction medium increases. wikipedia.org

Isophorone can also undergo co-cycloaddition with other olefins. For instance, it reacts with cyclohexene under irradiation to form a co-adduct. rsc.org This self-sensitized co-cycloaddition has a much faster reaction rate than the self-cycloaddition (dimerization) of isophorone. rsc.org This difference is attributed to a lower energy barrier for the co-cycloaddition pathway compared to the self-cycloaddition pathway. rsc.org A variety of other olefins, including cyclopentene, cycloheptene, and norbornene, can also smoothly undergo self-photosensitized [2+2] cycloaddition with isophorone, often with high selectivity. rsc.org

Table 1: Isomeric Photodimers of Isophorone

Isophorone undergoes 2+2 photocycloaddition to yield three main isomeric photodimers.

| Isomer Type | Stereochemistry | Abbreviation |

|---|---|---|

| Head-to-Tail | cis-syn-cis | HT |

| Head-to-Tail | cys-anti-cys | HT |

| Head-to-Head | Not specified | HH |

Photoenolisation and Photodeconjugation of Isophorone

Besides cycloaddition, isophorone can undergo photoisomerization to its β,γ-unsaturated isomer through a process known as photodeconjugation. cdnsciencepub.comresearchgate.net This reaction is believed to proceed via a transient enol intermediate, a process referred to as photoenolisation. cdnsciencepub.com Irradiation of isophorone, particularly in non-polar solvents, can lead to the formation of the deconjugated enone, 3-methylidene-5,5-dimethylcyclohexanone. cdnsciencepub.com This exocyclic methylene (B1212753) isomer is often unstable and can slowly revert to the more stable conjugated α,β-isomer, isophorone. cdnsciencepub.com The photodeconjugation reaction represents a significant competing pathway to photodimerization and photocycloaddition. cdnsciencepub.com

Solvent Effects in Isophorone Photochemistry

The solvent environment plays a critical role in directing the photochemical outcome for isophorone, significantly influencing the competition between photodimerization/photocycloaddition and photodeconjugation. cdnsciencepub.com Solvent polarity is a key determinant in this selectivity. cdnsciencepub.com

In very polar solvents like methanol, the yield of photodimers is highest, and photocycloaddition reactions are favored. cdnsciencepub.com For example, the photocycloaddition of isopropenyl acetate to isophorone is most effectively achieved in methanol, where photoadduct formation is observed exclusively. cdnsciencepub.com Conversely, in very non-polar solvents, the yield of photodimers decreases significantly, often to zero. cdnsciencepub.com Solvents of intermediate polarity, such as ethyl acetate, tend to favor the photodeconjugation pathway, leading to the formation of the exocyclic methylene isomer. cdnsciencepub.com In solvents like benzene (B151609) and hexane, a mixture of deconjugation and cycloaddition products is often observed. cdnsciencepub.com

Table 2: Influence of Solvent on Photochemical Reactions of Isophorone

The choice of solvent dictates the primary photochemical pathway for isophorone.

| Solvent | Relative Polarity | Predominant Photochemical Reaction |

|---|---|---|

| Methanol | High | Photocycloaddition / Photodimerization cdnsciencepub.com |

| Ethyl Acetate | Medium | Photodeconjugation cdnsciencepub.com |

| Benzene | Low | Mixture of Deconjugation and Cycloaddition cdnsciencepub.com |

| Hexane | Low | Mixture of Deconjugation and Cycloaddition cdnsciencepub.com |

| Heptane | Very Low | Photodeconjugation cdnsciencepub.com |

Biotransformation and Microbial Derivatization of Isophorone

The microbial transformation of isophorone provides a route to various derivatives, often with high regio- and stereoselectivity. bezmialem.edu.tr Fungi, in particular, have demonstrated the ability to hydroxylate and further oxidize the isophorone skeleton, yielding valuable chemical intermediates. researchgate.netrsc.org

Fungal Biotransformation Pathways of Isophorone

Several fungal species are capable of metabolizing isophorone, primarily through oxidative pathways. researchgate.netrsc.org The biotransformation typically involves the introduction of hydroxyl groups at different positions on the isophorone molecule. researchgate.netrsc.org Fungi such as Alternaria alternata, Neurospora crassa, and Aspergillus niger have been reported to produce mono-hydroxylated derivatives of isophorone. researchgate.netrsc.orgnih.gov

A key class of enzymes involved in these transformations are the unspecific peroxygenases (UPOs), which can transfer an oxygen atom from hydrogen peroxide to the isophorone substrate. innoget.comresearchgate.net This enzymatic process represents an environmentally favorable route for producing isophorone derivatives, as the only byproduct is water. innoget.com Another important class of enzymes are the cytochrome P450 monooxygenases (P450s), which can also perform regio- and enantioselective allylic oxidation of isophorone. polimi.it

Production of Hydroxylated and Keto Derivatives of Isophorone (e.g., 4-hydroxyisophorone, 4-ketoisophorone, 7-hydroxyisophorone)

The microbial derivatization of isophorone can yield several key products, with the product distribution depending heavily on the specific fungal strain and the enzymes it produces. researchgate.netrsc.org

4-hydroxyisophorone (4HIP) and 4-ketoisophorone (4KIP): These compounds are valuable intermediates in the synthesis of pharmaceuticals, vitamins, and fragrances. rsc.orgrsc.org Unspecific peroxygenases (UPOs) from ascomycete fungi like Chaetomium globosum and Humicola insolens have been shown to selectively hydroxylate isophorone to produce 4-hydroxyisophorone and 4-ketoisophorone. researchgate.netrsc.org The UPO from Chaetomium globosum primarily yields 4HIP, while the recombinant UPO from Humicola insolens rapidly produces 4KIP. innoget.com

7-hydroxyisophorone (7HIP): This derivative is also a product of fungal biotransformation. Incubation of isophorone with fungi such as Alternaria alternata and Neurospora crassa has been shown to afford 7-hydroxyisophorone alongside other hydroxylated metabolites. researchgate.netnih.gov The UPO from the basidiomycete Agrocybe aegerita is less regioselective than the ascomycete UPOs and forms 7-hydroxyisophorone in addition to 4-hydroxyisophorone. rsc.orgresearchgate.netrsc.org

The stereoselectivity of these enzymatic reactions is also notable. The UPO from Agrocybe aegerita, for instance, is highly stereoselective, yielding the (S)-enantiomer of 4-hydroxyisophorone with high enantiomeric excess. researchgate.netrsc.org

Table 3: Fungal Biotransformation of Isophorone and Key Products

Different fungal species and their enzymes yield specific hydroxylated and keto derivatives from isophorone.

| Fungal Species / Enzyme Source | Key Products | Reference |

|---|---|---|

| Alternaria alternata | 4α-hydroxy-isophorone, 7-hydroxy-isophorone | researchgate.netnih.gov |

| Neurospora crassa | 4α-hydroxy-isophorone, 7-hydroxy-isophorone | researchgate.netnih.gov |

| UPO from Chaetomium globosum | 4-hydroxyisophorone (Mainly), 4-ketoisophorone | innoget.comresearchgate.net |

| UPO from Humicola insolens | 4-ketoisophorone (Rapidly produced) | innoget.comresearchgate.net |

| UPO from Agrocybe aegerita | 4-hydroxyisophorone, 7-hydroxyisophorone | rsc.orgresearchgate.netrsc.org |

| Aspergillus niger | 4-hydroxyisophorone, 7-hydroxyisophorone | researchgate.netrsc.org |

Enzymatic Catalysis in Isophorone Biotransformation (e.g., Unspecific Peroxygenases)

The biotransformation of isophorone using enzymes offers an environmentally friendly route to valuable derivatives, particularly hydroxylated compounds that are key intermediates for the pharmaceutical and fragrance industries. google.cominnoget.com Unspecific peroxygenases (UPOs), a class of heme-thiolate enzymes, have demonstrated notable efficacy in this regard. innoget.comtu-dresden.de These biocatalysts utilize hydrogen peroxide to selectively transfer an oxygen atom to the isophorone molecule, primarily at the C-4 position, yielding 4-hydroxyisophorone (4HIP) and 4-ketoisophorone (4KIP). google.cominnoget.com

The choice of fungal source for the UPO is critical as it dictates the product selectivity and stereochemistry. innoget.comtu-dresden.de Research has shown distinct differences in the catalytic behavior of UPOs from various fungi. innoget.com For instance, the peroxygenase from Chaetomium globosum primarily produces 4HIP, while the recombinant UPO from Humicola insolens rapidly oxidizes isophorone to 4KIP. innoget.com The UPO from Agrocybe aegerita is notable for its high stereoselectivity, producing the (S)-enantiomer of 4HIP with an 88% enantiomeric excess. innoget.com Furthermore, the (R)-enantiomer can be obtained via kinetic resolution of racemic 4HIP using UPOs from C. globosum or H. insolens. innoget.com

In addition to UPOs, cytochrome P450 enzymes, such as CYP102A1 and CYP101A1, have also been employed for the stereoselective hydroxylation of isophorone. nih.gov Wild-type CYP102A1 can produce (R)-4-hydroxyisophorone with ≥95% selectivity. nih.gov

| Enzyme Source | Primary Product(s) | Key Feature |

|---|---|---|

| Chaetomium globosum | 4-hydroxyisophorone (4HIP) | Favors hydroxylation |

| Humicola insolens (recombinant) | 4-ketoisophorone (4KIP) | Promotes rapid oxidation to the ketone |

| Agrocybe aegerita | (S)-4-hydroxyisophorone | High stereoselectivity (88% ee) |

Other Synthetic Transformations and Applications as Intermediates

Isophorone is a critical building block for a variety of high-performance materials and specialty chemicals, underscoring its industrial importance beyond its use as a solvent. mdpi.com

Two of the most significant derivatives of isophorone are isophorone diamine (IPDA) and isophorone diisocyanate (IPDI). mdpi.comwikipedia.org The synthesis pathway begins with the hydrocyanation of isophorone to produce isophorone nitrile. wikipedia.orgwikipedia.org This intermediate then undergoes reductive amination, reacting with ammonia (B1221849) and hydrogen over a catalyst, to yield IPDA, which is typically a mixture of cis and trans isomers. wikipedia.org

IPDI is subsequently produced from IPDA through phosgenation. wikipedia.orgchemicalbook.com This process involves reacting IPDA with phosgene (B1210022) or a phosgene substitute like triphosgene. wikipedia.orggoogle.com The resulting IPDI is a cycloaliphatic diisocyanate with two isocyanate groups of differing reactivity, a property that is highly advantageous in controlling polymerization reactions. wikipedia.orgpaint.org

IPDA and IPDI are key monomers in the production of specialty polyamides and polyurethanes. wikipedia.org IPDA serves as a curing agent for epoxy resins and as a monomer for semi-aromatic polyamides. rsc.orgrsc.org The incorporation of the isophorone structure into the polyamide backbone, for example by reacting N,N′-bis(4-fluorobenzoyl) isophorone diamine with various diols, results in polymers with high glass transition temperatures (217–239 °C), excellent thermal stability, and good mechanical properties. rsc.orgrsc.org

IPDI is a leading cycloaliphatic diisocyanate used to prepare light-stable and weather-resistant polyurethanes. paint.orgmdpi.com A key feature of IPDI is the unequal reactivity of its primary and secondary isocyanate groups, which allows for the synthesis of low-viscosity prepolymers with a narrow molecular weight distribution. paint.orgmdpi.com This characteristic is particularly beneficial in the formulation of coatings, adhesives, and waterborne polyurethane dispersions (PUDs). paint.orgscientific.net The rigid cycloaliphatic ring of isophorone also imparts increased hardness and a higher glass transition temperature to the final polyurethane product. wikipedia.orgnih.gov

| Polymer Type | Isophorone-Derived Monomer | Resulting Polymer Properties | References |

|---|---|---|---|

| Polyamide | Isophorone Diamine (IPDA) | High glass transition temperature (217-239 °C), good thermal and mechanical stability. | rsc.orgrsc.org |

| Polyurethane | Isophorone Diisocyanate (IPDI) | Light and weather stability, increased hardness, higher glass transition temperature, good mechanical properties. | wikipedia.orgpaint.orgmdpi.comnih.gov |

Isophorone, which can be derived from bio-acetone, is a promising platform chemical for the synthesis of renewable, high-density aviation fuels. mdpi.comresearchgate.net These advanced biofuels are sought after for their potential to increase the range and payload of aircraft. researchgate.net One synthetic route involves the photochemical [2+2] cycloaddition of isophorone to form a cyclobutane dione (B5365651) intermediate. osti.govrsc.orgrsc.orglanl.gov Subsequent hydrodeoxygenation of this dione yields a mixture of polycyclic alkanes. osti.govrsc.orgrsc.orglanl.gov The resulting fuel has a measured energy density of 38.0 MJ/L, which is significantly higher than that of conventional Jet-A fuel (34.0 MJ/L). researchgate.net

Another approach involves the catalytic conversion of isophorone over a MoOx/SiO2 catalyst to produce C8–C9 aromatic hydrocarbons, which are within the jet fuel range, in high carbon yield (~80%). rsc.org These methods highlight a light-based or catalytic strategy to increase the energy content of renewable fuels efficiently. rsc.orgrsc.org

The isophorone skeleton is being explored as a structural component in novel organic molecules for optoelectronic applications. Its electron-accepting properties and rigid structure make it a useful building block for donor-π-acceptor (D–π–A) or acceptor-π-donor-π-acceptor (A–π–D–π–A) type dyes. researchgate.net These compounds are of interest for their potential use in dye-sensitized solar cells (DSSCs) and as p-type small compounds for organic field-effect transistors (OFETs).

By incorporating donor units into the isophorone framework, researchers can tune the frontier molecular orbital energies of the resulting molecules. For example, new series of A–π–D molecules have been synthesized that serve as mild electron acceptors. The modification of the isophorone structure, such as through the introduction of fused alkyne moieties, can influence properties like hole reorganization energy and charge carrier mobility, which are critical for the performance of organic semiconductor devices.

While the large-scale industrial synthesis of ionones, which are valuable fragrance compounds, typically proceeds from the aldol (B89426) condensation of citral (B94496) with acetone, the structural relationship to cyclic ketones has prompted related research. perfumerflavorist.comgoogle.comoecd.org The cyclization of the precursor pseudoionone (B86502) yields a mixture of α- and β-ionone, isomers that differ in the position of the double bond within the six-membered ring. perfumerflavorist.comgoogle.com

More directly, isophorone can be converted into ketoxime ethers. A recently developed method involves the synthesis of isophorone oxime, which is then reacted with various substituted benzoyl chlorides to produce a series of novel isophorone ester oxime compounds. researchgate.net This derivatization of the carbonyl group extends the range of specialty chemicals accessible from isophorone. researchgate.net

Isophorone in the Synthesis of Carotenoids

2-Cyclohexen-1-one, 3,6,6-trimethyl-, commonly known as α-isophorone, serves as a crucial industrial starting material for the chemical synthesis of various carotenoids. Its C9 carbon framework provides a foundational building block for constructing the characteristic cyclic end-groups found in many important members of the carotenoid family, such as zeaxanthin (B1683548) and astaxanthin. The synthetic strategy predominantly involves the transformation of isophorone into key intermediates which are then assembled into the final C40 carotenoid structure.

A pivotal derivative of isophorone in this context is 3,5,5-trimethyl-2-cyclohexene-1,4-dione, also referred to as ketoisophorone or 6-oxo-isophorone. researchgate.netresearchgate.net The industrial production of ketoisophorone often begins with the isomerization of α-isophorone to its unconjugated isomer, β-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one). This is followed by the oxidation of β-isophorone to yield ketoisophorone. researchgate.net

The general and widely adopted synthetic blueprint for constructing carotenoids from isophorone-derived intermediates is the C15 + C10 + C15 scheme. researchgate.net This approach involves three main stages:

Conversion of the C9 ketoisophorone into a C15 building block, typically a phosphonium (B103445) salt known as a Wittig salt.

Synthesis of a central C10 dialdehyde (B1249045) unit.

A double Wittig reaction to couple two molecules of the C15 Wittig salt with one molecule of the C10 dialdehyde, thereby assembling the complete C40 carotenoid backbone. researchgate.netfao.org

A technical synthesis for (3R,3′R)-Zeaxanthin, a naturally occurring and commercially significant carotenoid, provides a detailed illustration of this pathway. The process commences with the conversion of ketoisophorone into an optically active C9 precursor, (4R)-4-hydroxy-2,2,6-trimethylcyclohexanone. researchgate.net This chiral ketone is a versatile intermediate for synthesizing various optically active hydroxylated carotenoids. researchgate.net

The elaboration of this C9 hydroxyketone into the required C15-Wittig salt is a multi-step process. One documented synthetic route follows a C9 + C2 + C4 = C15 construction scheme:

Protection: The ketone group of the C9 intermediate is protected.

Ethynylation: The molecule is extended by two carbons via a reaction with lithium acetylide, forming a C11 intermediate.

Acetylation and Dehydration: The hydroxyl group is acetylated, followed by dehydration to introduce a new double bond.

Chain Extension: The resulting C11 product is deprotonated and reacted with methyl vinyl ketone to yield a C15 propargylate.

Reduction and Transformation: The C15 intermediate is reduced to form an olefinic C15-alcohol, which is then converted into the final C15-Wittig salt. researchgate.net

The final assembly of the carotenoid molecule is achieved through a double Wittig olefination. Two equivalents of the synthesized C15-Wittig salt are reacted with one equivalent of 2,7-dimethyl-2,4,6-octatriene-1,8-dial (the C10-dialdehyde). researchgate.netfao.org This condensation reaction forms the two carbon-carbon double bonds that link the end groups to the central polyene chain, yielding the target C40 carotenoid, (3R,3′R)-zeaxanthin. researchgate.netfao.org This synthetic route demonstrates the strategic importance of 2-Cyclohexen-1-one, 3,6,6-trimethyl- as a precursor, enabling the efficient and stereocontrolled construction of complex and valuable carotenoid molecules.

Table of Key Intermediates in Isophorone-Based Carotenoid Synthesis

| Compound Name | Structure/Formula | Role in Synthesis |

| 2-Cyclohexen-1-one, 3,6,6-trimethyl- (α-Isophorone) | C₉H₁₄O | Initial starting material |

| 3,5,5-Trimethyl-3-cyclohexen-1-one (β-Isophorone) | C₉H₁₄O | Isomerized intermediate |

| 3,5,5-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone) | C₉H₁₂O₂ | Key C9 building block derived from isophorone |

| (4R)-4-Hydroxy-2,2,6-trimethylcyclohexanone | C₉H₁₆O₂ | Chiral C9 intermediate for optically active carotenoids |

| C15-Wittig Salt (e.g., (3R)-3-Hydroxy-β-ionylideneethyl)triphenylphosphonium salt) | Varies | C15 end-group precursor for Wittig reaction |

| 2,7-Dimethyl-2,4,6-octatriene-1,8-dial | C₁₀H₁₀O₂ | Central C10 dialdehyde building block |

| (3R,3′R)-Zeaxanthin | C₄₀H₅₆O₂ | Final C40 carotenoid product |

Theoretical and Computational Chemistry Studies on 2 Cyclohexen 1 One, 3,6,6 Trimethyl

Quantum Chemical Calculations on Isophorone (B1672270)

Quantum chemical calculations have become an indispensable tool for understanding the molecular properties and reactivity of organic compounds like 2-Cyclohexen-1-one, 3,6,6-trimethyl-, commonly known as isophorone. These computational methods provide insights at an atomic level that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often including van der Waals (vdW) interactions (DFT+vdW), have been employed to elucidate the molecular structure of isophorone, particularly in the context of its interaction with catalytic surfaces. scispace.comnih.gov

These calculations confirm that isophorone possesses a conjugated π system involving its C=C and C=O bonds. scispace.comnih.gov The geometry of this system is crucial for its reactivity. Theoretical calculations have been instrumental in interpreting experimental data, such as infrared reflection-absorption spectroscopy (IRAS) and near-edge x-ray absorption fine structure (NEXAFS), by simulating the vibrational modes of the molecule. scispace.com Studies combining DFT with experimental observations have shown that the conjugated π system can be significantly perturbed and structurally distorted upon interaction with transition metals like palladium. scispace.comnih.gov

Isophorone can exist in different tautomeric forms, primarily the keto and enol forms. Computational studies have been performed to determine the relative stability of these tautomers. DFT calculations have shown that the keto form of isophorone is energetically more stable than its enol tautomers, both in the gas phase and when adsorbed on an MgO/Ag(001) surface. jyu.fi

The process of tautomerization, the conversion between the keto and enol forms, involves an energy barrier. This activation barrier has been calculated to be 0.76 eV, a value that suggests the conversion is feasible at room temperature, potentially facilitated by interactions with surfaces or other molecules. researchgate.net The ability of isophorone to undergo tautomerization is significant, as the enol form, while less stable, can exhibit different reactivity. For instance, the enol-tautomer has been found to readily bind to gold monomers and clusters, whereas the more stable keto-form is unreactive towards gold. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org DFT calculations have been used to analyze the FMOs of the isolated isophorone molecule. researchgate.net

The HOMO-1 orbital is primarily located on the C=C double bond, while the HOMO is associated with the oxygen lone pair of the carbonyl group. researchgate.net The LUMO is distributed across the entire conjugated C=C-C=O system. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity.

When isophorone adsorbs on a metal surface like Pd(111), its molecular orbitals are broadened and shifted in energy. researchgate.net The F-HOMO (Frontier-HOMO) of isophorone donates electrons to the metal, while the F-LUMO (Frontier-LUMO) shifts below the Fermi level and becomes partially filled. This indicates a donation/back-donation type of bonding, a common mechanism for the chemisorption of unsaturated molecules on transition metal surfaces. researchgate.net This interaction involves not only the HOMO and LUMO but also other orbitals like HOMO-1, suggesting a collective delocalized mechanism for the molecule-surface interaction. researchgate.net

| Molecular Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Primarily located on the oxygen lone pair of the carbonyl group. researchgate.net | Acts as an electron donor in interactions with electrophiles. wikipedia.org |

| HOMO-1 | Mainly localized on the C=C double bond. researchgate.net | Participates in electron donation, especially in surface interactions. researchgate.net |

| LUMO | Distributed over the entire conjugated C=C-C=O system. researchgate.net | Acts as an electron acceptor in interactions with nucleophiles. wikipedia.org |

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the behavior of molecular systems. mdpi.com DFT is a powerful method for investigating these interactions, allowing for the calculation of equilibrium structures, interaction energies, and spectroscopic properties. researchgate.net

In systems containing isophorone or its derivatives, hydrogen bonds can form between the carbonyl oxygen (a hydrogen bond acceptor) and suitable hydrogen bond donors. researchgate.net Theoretical studies on related systems, such as isophorone diisocyanate, have shown that various types of hydrogen bonds, including N-H···O and C-H···O, can be formed. researchgate.net The formation of these bonds alters the distribution of electrons and can be observed through shifts in infrared spectra, particularly the stretching frequency of the carbonyl group. researchgate.net Computational methods can predict these spectroscopic changes and provide detailed insights into the strength and geometry of such intermolecular interactions. polyu.edu.hk

Adsorption Behavior of Isophorone on Catalytic Surfaces

The interaction of isophorone with catalytic surfaces is a key area of research, as it is a model compound for the selective hydrogenation of α,β-unsaturated ketones. scispace.comnih.gov Understanding its adsorption behavior is essential for designing more efficient and selective catalysts.

On Palladium (Pd(111)) Surface: The adsorption of isophorone on the Pd(111) surface has been extensively studied using a combination of experimental techniques and DFT calculations. scispace.comnih.gov At low surface coverages and a temperature of 100 K, isophorone adsorbs in a flat-lying geometry, with both the C=C and C=O bonds oriented parallel to the surface plane. scispace.comnih.govresearchgate.net This geometry is confirmed by both experimental data and DFT+vdW calculations. scispace.com

As the surface coverage increases, the molecule tilts with respect to the surface. This tilting is significantly more pronounced for the C=C bond than the C=O bond, which indicates a strong interaction and distortion of the conjugated π system by the palladium surface. scispace.comnih.gov The presence of pre-adsorbed hydrogen on the Pd(111) surface leads to higher tilting angles for both bonds, suggesting a weaker interaction between isophorone and the hydrogen-covered surface. scispace.comnih.govresearchgate.net DFT calculations have identified stable adsorption structures with O-Pd and C-Pd bond lengths in the range of 2.14 Å to 2.29 Å, which are similar to typical covalent bond lengths. researchgate.net

| Condition | Adsorption Geometry | Key Finding |

|---|---|---|

| Low Coverage | Flat-lying, with C=C and C=O bonds parallel to the surface. scispace.comresearchgate.net | Maximizes interaction of the π-system with the metal surface. researchgate.net |

| High Coverage | Both C=C and C=O bonds tilt with respect to the surface. scispace.comnih.gov | The C=C bond shows a more pronounced tilt, indicating strong perturbation. nih.gov |

| Hydrogen Pre-covered Surface | Higher tilting angles for both C=C and C=O bonds. scispace.comresearchgate.net | Indicates a weaker molecule-surface interaction. scispace.com |

On Magnesium Oxide (MgO/Ag(001)) Surface: The interaction of isophorone with an oxide surface, specifically an ultrathin MgO film on an Ag(001) support, has also been investigated computationally. jyu.fi The interaction is characterized as physisorption, involving long interaction distances, relatively weak and exothermic adsorption energies, and a lack of significant charge transfer. jyu.fi

DFT calculations show that isophorone preferentially adsorbs at step sites on the MgO surface rather than on terrace sites. jyu.fi The adsorption on step sites is 0.6 to 0.8 eV more exothermic, a preference attributed to a more favorable electrostatic interaction between the exposed Mg²⁺ cations at the step edges and the polar C=O bond of the isophorone molecule. jyu.fi While the keto form of isophorone merely physisorbs, calculations suggest that chemisorption could occur if an oxygen vacancy is present on the MgO surface. jyu.fi

Influence of Surface Coverage and Preadsorbed Species on Isophorone Adsorption (e.g., Hydrogen, Oxygen Vacancies)

Computational studies have provided significant insights into the complex interplay between surface coverage, the presence of preadsorbed species like hydrogen, and the nature of surface defects such as oxygen vacancies, all of which modulate the adsorption behavior of 2-Cyclohexen-1-one, 3,6,6-trimethyl- (isophorone) on catalyst surfaces.

The adsorption of isophorone on a pristine Pd(111) surface is highly dependent on the surface coverage. At low coverages, density functional theory (DFT) calculations, in conjunction with experimental techniques like infrared reflection-absorption spectroscopy (IRAS) and near-edge x-ray absorption fine structure (NEXAFS), reveal that isophorone adsorbs in a flat-lying geometry. nih.govresearchgate.net In this configuration, both the C=C and C=O bonds are oriented parallel to the surface plane. nih.govresearchgate.net As the surface coverage increases, a notable tilting of these functional groups with respect to the surface plane is observed. The tilting is considerably more pronounced for the C=C bond, indicating a significant perturbation and structural distortion of the conjugated π system upon interaction with the palladium surface. nih.govresearchgate.net

The presence of preadsorbed species, such as hydrogen, further alters the adsorption geometry of isophorone. On a hydrogen-precovered Pd(111) surface, isophorone molecules exhibit higher tilting angles for both the C=C and C=O bonds. researchgate.net This suggests a weaker interaction between isophorone and the hydrogen-modified palladium surface, leading to a conservation of the in-plane geometry of the conjugated π system. nih.govresearchgate.net

Oxygen vacancies on metal oxide surfaces are known to play a crucial role in catalysis by influencing the adsorption of reactants. researchgate.netmdpi.comnih.gov While direct computational studies on isophorone adsorption on metal oxides with oxygen vacancies are limited, analogous studies provide valuable insights. For instance, DFT calculations on the adsorption of molecules like O₃ and HCHO on α-Mn₂O₃ surfaces have shown that the presence of an oxygen vacancy enhances the adsorption energy. mdpi.com Typically, more negative adsorption energies and shorter bond lengths between the adsorbate and the surface indicate a stronger interaction. mdpi.com The existence of oxygen vacancies can promote reactant adsorption and consequently accelerate catalytic reactions. mdpi.com It is plausible that oxygen vacancies on metal oxide catalysts would similarly serve as active sites for the adsorption of isophorone, potentially by acting as Lewis acid sites and facilitating stronger binding.

Table 1: Influence of Surface Conditions on Isophorone Adsorption Geometry on Pd(111)

| Surface Condition | Coverage | C=C Bond Orientation | C=O Bond Orientation | Indicated Interaction |

| Pristine Pd(111) | Low | Parallel to surface | Parallel to surface | Strong interaction with surface |

| Pristine Pd(111) | Intermediate | Noticeably tilted | Flat-lying on surface | Prominent perturbation of conjugated π system |

| Pristine Pd(111) | Near saturation | Tilted (~40°) | Tilted (~40°) | Increased tilting of π system |

| Hydrogen pre-covered Pd(111) | - | Higher tilting angle | Higher tilting angle | Weaker interaction with surface |

Perturbation of Isophorone Molecular Structure upon Adsorption

Upon adsorption onto a catalyst surface, the molecular structure of isophorone undergoes significant perturbation, a phenomenon that has been elucidated through a combination of experimental and theoretical approaches, particularly DFT calculations. These structural distortions are indicative of the strong interactions between the adsorbate and the substrate, which are fundamental to catalytic processes.

On a Pd(111) surface at low coverage, isophorone adsorbs in a flat-lying geometry where the C=C and C=O bonds are parallel to the surface. nih.govresearchgate.net In one of the most stable configurations determined by DFT, the O-Pd and C-Pd distances for the C=O and C=C bonds are in the range of 2.14–2.29 Å, which are close to typical covalent bond lengths. berkeley.edu This strong interaction leads to a notable distortion of the conjugated π system. nih.govresearchgate.net

As the surface coverage increases, the perturbation becomes more pronounced. At intermediate coverages, the C=C bond becomes significantly tilted with respect to the surface, while the C=O bond remains in a flat orientation. nih.govresearchgate.net This differential tilting indicates a substantial disruption of the planarity of the conjugated system within the isophorone molecule. nih.govresearchgate.net At coverages approaching saturation, both the C=O and C=C bonds lift from the surface, with the entire conjugated π system exhibiting an inclination angle of around 40°, with the C=C bond being slightly more tilted. nih.gov

The table below summarizes the calculated bond lengths of isophorone in the gas phase and when adsorbed on the Pd(111) surface, illustrating the extent of the structural perturbation.

Table 2: Calculated Structural Parameters of Isophorone in the Gas Phase and Adsorbed on Pd(111)

| Parameter | Gas Phase (Calculated) | Adsorbed on Pd(111) (Structure I) |

| C=O Bond Length | - | Parallel to substrate |

| C=C Bond Length | - | Parallel to substrate |

| O-Pd Distance | N/A | 2.14 Å |

| C(C=O)-Pd Distance | N/A | 2.16 - 2.29 Å |

| C(C=C)-Pd Distance | N/A | 2.16 - 2.29 Å |

Data for adsorbed state corresponds to the most stable structure (S-I) from DFT calculations. berkeley.edu

Reaction Mechanism Elucidation through Computational Modeling in Isophorone Chemistry

Mechanistic Pathways of Acetone (B3395972) Condensation to Isophorone

Aldol (B89426) condensation of two acetone molecules: This step forms diacetone alcohol.

Dehydration of diacetone alcohol: This yields mesityl oxide.

Michael addition of a third acetone molecule to mesityl oxide: This is followed by an intramolecular aldol condensation and dehydration to form the cyclic isophorone structure.

Table 3: Key Intermediates in the Acetone Condensation to Isophorone

| Intermediate | Chemical Formula | Role in the Reaction Pathway |

| Diacetone alcohol | C₆H₁₂O₂ | Product of the initial aldol condensation of two acetone molecules. |

| Mesityl oxide | C₆H₁₀O | Formed from the dehydration of diacetone alcohol; acts as the substrate for the subsequent Michael addition. |

Enzymatic Reaction Mechanisms in Isophorone Biotransformation

The biotransformation of isophorone by microorganisms presents an alternative route for the synthesis of valuable derivatives. Computational modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are powerful tools for elucidating the mechanisms of these enzymatic reactions at an atomic level.

While extensive computational studies specifically on isophorone biotransformation are emerging, research on related systems provides a framework for understanding the potential mechanisms. For instance, studies on the regioselective hydroxylation of isophorone by cytochrome P450 (P450) enzymes have utilized computational simulations to rationalize the observed product distributions. researchgate.net Molecular dynamics simulations can reveal how the substrate binds within the enzyme's active site and how specific mutations can alter the substrate's orientation, thereby influencing which position on the molecule is hydroxylated. nih.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This can help identify key amino acid residues in the enzyme's active site that interact with the isophorone molecule, stabilizing it in a catalytically competent pose.

QM/MM methods offer a more detailed view of the reaction itself. In this approach, the reacting part of the system (e.g., isophorone and the enzyme's active site residues directly involved in bond breaking and formation) is treated with high-level quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics. nih.govkit.edu This allows for the calculation of reaction energy profiles and the characterization of transition states, providing a detailed mechanistic understanding of the enzymatic transformation. Although specific QM/MM studies on isophorone biotransformation are not yet widely reported, this methodology holds great promise for unraveling the intricate details of these biocatalytic processes.

Table 4: Computational Methods in the Study of Enzymatic Biotransformation

| Computational Method | Application in Isophorone Biotransformation | Information Gained |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of isophorone within the enzyme active site. | Understanding substrate binding, conformational changes, and the influence of mutations. |

| Molecular Docking | Predicting the binding pose of isophorone in the enzyme's active site. | Identifying key protein-ligand interactions and rationalizing substrate specificity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the chemical reaction of isophorone transformation at the atomic level. | Elucidating reaction mechanisms, calculating activation energies, and characterizing transition states. |

Advanced Analytical Methodologies for 2 Cyclohexen 1 One, 3,6,6 Trimethyl and Its Derivatives

Spectroscopic Characterization Techniques for Isophorone (B1672270)

Spectroscopy is a fundamental tool for elucidating the structural and electronic properties of isophorone and its related compounds. Techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry offer unique insights into the molecule's characteristics.

Infrared Reflection-Absorption Spectroscopy (IRAS) is a highly sensitive technique used to study thin films of molecules adsorbed on reflective surfaces. researchgate.netnih.gov It provides information on the vibrational modes of the adsorbed species and their orientation relative to the surface. researchgate.netacs.org

Research on the adsorption of isophorone on a palladium (Pd(111)) surface utilized IRAS to understand the molecule-metal interaction. acs.orgresearchgate.net These studies revealed that at low coverages, isophorone adsorbs in a flat-lying geometry. acs.org As the coverage increases, the C=C and C=O bonds of the isophorone molecule tilt with respect to the palladium surface. researchgate.net The interpretation of IRAS spectra is guided by the metal surface selection rule (MSSR), which states that only vibrational modes with a dipole moment component perpendicular to the surface are observable. acs.org

The table below summarizes the main spectral regions observed in IRAS studies of isophorone. acs.org

| Vibrational Region (cm⁻¹) | Assignment |

| 2800–3200 | C–H stretching |

| 1550–1850 | C═C and C═O stretching |

| <1500 | C–H, C–D, and C–C deformation |

This interactive data table is based on research findings. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isophorone and its derivatives, providing detailed information about the carbon-hydrogen framework.

¹H-NMR spectra of isophorone show distinct signals corresponding to the different protons in the molecule. chemicalbook.com For example, the vinylic proton appears at a characteristic downfield shift. bmrb.io

¹³C-NMR spectroscopy provides information on each carbon atom in the molecule. chemicalbook.com The carbonyl carbon of the ketone and the carbons of the C=C double bond are readily identified by their characteristic chemical shifts in the downfield region of the spectrum. bmrb.io Studies on polyurethane elastomers derived from isophorone diisocyanate (IPDI) have used ¹³C CP MAS NMR to identify the chemical functions present in the solid polymer. researchgate.net Similarly, the polymerization of IPDI has been analyzed using ¹³C-NMR, identifying peaks corresponding to the carbonyl group of the IPDI trimer and the carbons of the N=C=O group. researchgate.net

The following tables present the ¹H and ¹³C NMR chemical shifts for isophorone, as recorded in Chloroform-d (CDCl₃) at 298K. bmrb.io

¹H NMR Chemical Shifts for Isophorone

| Atom | Chemical Shift (ppm) |

|---|---|

| H20 (vinylic) | 5.8769 |

| H21, H22 (methylene) | 2.1589 |

| H23, H24 (methylene) | 2.1837 |

| H11, H12, H13 (methyl) | 1.9314 |

This interactive data table is based on data from the Biological Magnetic Resonance Data Bank. bmrb.io

¹³C NMR Chemical Shifts for Isophorone

| Atom | Chemical Shift (ppm) |

|---|---|

| C8 (carbonyl) | 199.9581 |

| C7 (quaternary vinylic) | 160.3503 |

| C4 (vinylic) | 125.4615 |

| C6 (methylene) | 50.7368 |

| C5 (methylene) | 45.2202 |

| C9 (quaternary) | 33.5198 |

| C2, C3 (gem-dimethyl) | 28.2918 |

This interactive data table is based on data from the Biological Magnetic Resonance Data Bank. bmrb.io

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for probing the electronic structure and orientation of adsorbed molecules. acs.org It has been used in conjunction with IRAS to provide a more complete understanding of the adsorption geometry of isophorone on metal surfaces. researchgate.net

Studies on the Pd(111) surface have shown that NEXAFS can determine the orientation of isophorone's C═C and C═O π bonds relative to the surface plane. The analysis revealed that with increasing molecular coverage, both of these bonds tilt away from a flat-lying position. acs.orgresearchgate.net Furthermore, the presence of preadsorbed hydrogen on the palladium surface leads to even greater tilting angles, suggesting a weaker interaction between isophorone and the hydrogen-covered surface. researchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups in molecules. In isophorone research, FT-IR is used to characterize the parent compound and its derivatives, as well as to monitor chemical reactions.

The gas-phase IR spectrum of isophorone shows characteristic absorption bands for the C=O and C=C stretching vibrations. nist.gov For derivatives like isophorone diisocyanate (IPDI), FT-IR is crucial for identifying the highly reactive isocyanate (-NCO) group, which exhibits a strong, sharp absorption peak around 2247 cm⁻¹. researchgate.net Time-based FT-IR studies have been employed to monitor the curing process of polyurethanes, observing the disappearance of the isocyanate peak as it reacts to form urethane (B1682113) linkages. thermofisher.com

The table below lists key FT-IR absorption bands for isophorone and its important derivative, isophorone diisocyanate.

| Compound | Wavenumber (cm⁻¹) | Assignment |

| Isophorone | ~1670 | C=O stretch |

| Isophorone | ~1640 | C=C stretch |

| Isophorone Diisocyanate (IPDI) | ~2247 | -NCO stretch |

| Isophorone Diisocyanate (IPDI) | ~1463 | -CH- deformation |

| Isophorone Diisocyanate (IPDI) | ~1366 | -CH₂ bending |

This interactive data table is compiled from research findings. nist.govresearchgate.net

Mass spectrometry (MS), often coupled with chromatographic separation techniques, is a cornerstone for the identification and quantification of isophorone and its derivatives. nih.gov